molecular formula C9H5BrCl2O B121017 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 156484-74-1

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B121017
M. Wt: 279.94 g/mol
InChI Key: MQJQIDNJCAXYLC-UHFFFAOYSA-N
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Patent
US05677306

Procedure details

The 2-bromo-5,6-dichloro-1-indanone is prepared as in Example 14 for the preparation of 2-bromo-4-fluoro-1-indanone but starting with 5.48 g of 5,6-dichloro-1-indanone, 16.1 g of copper bromide and 175 ml of dioxane. After purifying by silica column chromatography with an ethyl acetate-cyclohexane mixture (10-90 by volume) as eluent, 4.07 g of 2-bromo-5,6-dichloro-1-indanone are obtained which melt at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
16.1 g
Type
catalyst
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]C1CC2C(=CC=CC=2F)C1=O.[Cl:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[Cl:23])[C:19](=[O:24])[CH2:18][CH2:17]2>[Cu](Br)Br.O1CCOCC1>[Br:1][CH:18]1[CH2:17][C:16]2[C:20](=[CH:21][C:22]([Cl:23])=[C:14]([Cl:13])[CH:15]=2)[C:19]1=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(C2=CC=CC(=C2C1)F)=O
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1Cl)=O
Step Three
Name
Quantity
16.1 g
Type
catalyst
Smiles
[Cu](Br)Br
Step Four
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purifying by silica column chromatography with an ethyl acetate-cyclohexane mixture (10-90 by volume) as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC(=C(C=C2C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.